3-Nitro-3-chloromethyloxetane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6ClNO3 |
|---|---|
Molecular Weight |
151.55 g/mol |
IUPAC Name |
3-(chloromethyl)-3-nitrooxetane |
InChI |
InChI=1S/C4H6ClNO3/c5-1-4(6(7)8)2-9-3-4/h1-3H2 |
InChI Key |
RJPLXCMOPBWAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Nitro 3 Chloromethyloxetane
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The primary chloromethyl group attached to the quaternary C3 carbon of the oxetane (B1205548) ring is a key site for synthetic modification through nucleophilic substitution.
Several factors influence the rate of this substitution:
Steric Hindrance: The reaction occurs at a primary carbon, which is generally accessible to nucleophiles. However, the presence of the sterically demanding quaternary C3 carbon of the oxetane ring, substituted with a nitro group, may slightly retard the reaction rate compared to a less hindered substrate.
Electronic Effects: The geminal nitro group is strongly electron-withdrawing. This inductive effect polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. This electronic activation is a dominant factor and is expected to facilitate the substitution reaction. nih.govmdpi.com
Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to be optimal for this SN2 reaction, as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile itself.
The proposed mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a trigonal bipyramidal transition state. The inversion of stereochemistry characteristic of SN2 reactions is not relevant here as the carbon is not a stereocenter.
Table 1: Expected Kinetic and Mechanistic Features for Nucleophilic Substitution
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Reaction Mechanism | SN2 | Primary alkyl halide; backside attack by nucleophile. |
| Rate Law | Rate = k[Oxetane][Nucleophile] | Bimolecular reaction, consistent with SN2 mechanism. nih.gov |
| Influence of Nitro Group | Rate acceleration | Strong electron-withdrawing effect increases carbon electrophilicity. mdpi.com |
| Solvent Preference | Polar aprotic (e.g., DMSO, DMF) | Stabilizes transition state and avoids deactivation of the nucleophile. |
The reactivity of the chloromethyl group towards nucleophilic displacement allows for the synthesis of a wide array of 3-nitro-3-substituted-methyloxetane derivatives. This functional group interconversion is a powerful tool for modifying the molecule's properties. Strong nucleophiles are generally required for efficient substitution. nih.gov
Common transformations include:
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) yields 3-azidomethyl-3-nitrooxetane. This derivative is a versatile intermediate, as the azide can be subsequently reduced to a primary amine or used in cycloaddition reactions.
Cyanide Substitution: Treatment with sodium or potassium cyanide introduces a cyanomethyl group, forming 3-cyanomethyl-3-nitrooxetane. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
Thiolate Substitution: Reactions with thiols in the presence of a base, or with pre-formed thiolates (RS⁻), produce the corresponding thioethers (3-alkylthiomethyl-3-nitrooxetanes).
Amine Substitution: Amines can act as nucleophiles to displace the chloride, leading to the formation of secondary or tertiary amines, depending on the amine used. Such reactions have been documented for other nitropyridine systems. clockss.org
Table 2: Examples of Derivatization via Nucleophilic Substitution
| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl | 3-Azidomethyl-3-nitrooxetane |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Cyanomethyl | 3-Cyanomethyl-3-nitrooxetane |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Methylthiomethyl | 3-(Methylthiomethyl)-3-nitrooxetane |
| Amine (R₂NH) | Piperidine | Piperidinomethyl | 1-((3-Nitrooxetan-3-yl)methyl)piperidine |
Reactivity of the Nitro Group within the Oxetane Environment
The nitro group is a versatile functionality known for its strong electronic influence and its susceptibility to reduction. nih.gov
The nitro group can be reduced to several other nitrogen-containing functional groups, most commonly the corresponding primary amine. The choice of reducing agent is critical to achieve the desired transformation and maintain the integrity of the oxetane ring and the C-Cl bond.
Common reduction methods include:
Catalytic Hydrogenation: This is a highly effective method for reducing nitro groups. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas will convert the nitro group to an amine. commonorganicchemistry.com However, these conditions can also lead to side reactions. Hydrogenolysis of the C-Cl bond to a C-H bond is a likely competing reaction, especially with Pd/C. Raney Nickel is sometimes preferred when dehalogenation is a concern. commonorganicchemistry.com
Metal-Acid Systems: Reagents such as iron (Fe) or tin (Sn) in acidic media (e.g., HCl) are classic reagents for nitro group reduction. A milder alternative is tin(II) chloride (SnCl₂), which can offer greater chemoselectivity. commonorganicchemistry.com
Partial Reduction: Under controlled conditions, it is possible to achieve partial reduction to the hydroxylamine (B1172632) derivative. wikipedia.org Reagents like zinc dust in aqueous ammonium (B1175870) chloride can be used for this transformation. wikipedia.org
Table 3: Reduction Pathways for the Nitro Group
| Reagent/Condition | Product Functional Group | Potential Side Reactions |
|---|---|---|
| H₂, Pd/C | Amine | Dechlorination of the chloromethyl group. |
| H₂, Raney Nickel | Amine | Less prone to dehalogenation than Pd/C. commonorganicchemistry.com |
| Fe, HCl | Amine | Potential for oxetane ring-opening under strong acid. |
| SnCl₂, EtOH/HCl | Amine | Generally mild and chemoselective. commonorganicchemistry.com |
The strong electron-withdrawing nature of the nitro group significantly modulates the reactivity of the rest of the molecule. nih.govsvedbergopen.com
Activation of the Chloromethyl Group: As discussed in section 3.1.1, the primary electronic effect is the inductive withdrawal of electron density, which makes the carbon of the chloromethyl group more electrophilic and thus more reactive towards nucleophilic substitution. mdpi.com
Influence on the Oxetane Ring: The nitro group's inductive effect can influence the stability and reactivity of the oxetane ring. By withdrawing electron density from the ring carbons, it can make them more susceptible to nucleophilic attack, potentially facilitating ring-opening reactions, particularly under acidic conditions. magtech.com.cn
Lack of α-Proton Acidity: In many nitroalkanes, the nitro group significantly increases the acidity of α-protons. However, in 3-nitro-3-chloromethyloxetane, the C3 carbon is quaternary and lacks protons, so this type of reactivity is not possible.
Oxetane Ring-Opening Processes
The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under various conditions, though it is generally more stable than the three-membered oxirane (epoxide) ring. nih.govwikipedia.org
Ring-opening reactions typically proceed via cleavage of one of the C-O bonds to yield a functionalized 1,3-diol derivative. researchgate.net The regioselectivity of the attack is a key consideration.
Acid-Catalyzed Ring-Opening: This is the most common method for oxetane ring cleavage. In the presence of a Brønsted or Lewis acid, the ring oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. magtech.com.cnresearchgate.net A weak nucleophile (e.g., water, alcohol) can then attack one of the ring carbons. The attack will likely occur at the more sterically accessible, less substituted C2 or C4 positions, rather than the highly substituted C3. This would lead to a 1,3-diol derivative.
Nucleophilic Ring-Opening: Strong nucleophiles can also open the oxetane ring, typically attacking the less sterically hindered carbon atoms (C2/C4) in an SN2 fashion. magtech.com.cn This process often requires more forcing conditions (e.g., higher temperatures) compared to acid-catalyzed methods.
The presence of the electron-withdrawing groups at C3 complicates the prediction of regioselectivity in acid-catalyzed openings. While sterics favor attack at C2/C4, the electronic destabilization of a potential carbocation at C3 would also disfavor any mechanism with SN1 character at that position. Therefore, nucleophilic attack is overwhelmingly expected at the C2 and C4 positions of the ring.
Table 4: Potential Oxetane Ring-Opening Reactions
| Condition | Nucleophile | Likely Site of Attack | Product Type |
|---|---|---|---|
| H₃O⁺ (aq. Acid) | H₂O | C2 / C4 | 2-(chloromethyl)-2-nitropropane-1,3-diol |
| ROH, H⁺ (Alcohol, Acid) | ROH | C2 / C4 | 3-alkoxy-2-(chloromethyl)-2-nitropropan-1-ol |
| Lewis Acid (e.g., BF₃) | Varies | C2 / C4 | Functionalized 1,3-diol derivative. researchgate.net |
Acid-Catalyzed and Cationic Ring-Opening Mechanisms
The inherent strain of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, a process that is often initiated by acidic catalysts. acs.org For this compound, both acid-catalyzed and cationic ring-opening are plausible transformation pathways.
Under acidic conditions, the reaction typically begins with the protonation of the oxetane oxygen atom, which activates the ring for nucleophilic attack. acs.org The subsequent ring-opening can proceed through two primary mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile. In the presence of strong nucleophiles, an Sₙ2-type mechanism is favored, where the nucleophile attacks one of the α-carbons (C2 or C4), leading to the cleavage of a C-O bond and the formation of a 1,3-difunctional open-chain product.
Cationic ring-opening polymerization is another significant transformation pathway for oxetanes, often initiated by Lewis acids or photoacid generators. researchgate.net This process can proceed through two competing mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the cationic active site is located at the end of the growing polymer chain. researchgate.net Conversely, in the AM mechanism, the monomer itself is activated by protonation or coordination to a Lewis acid, and is then attacked by the neutral terminal hydroxyl group of the growing polymer chain. researchgate.net The prevalence of one mechanism over the other is influenced by factors such as monomer concentration, initiator type, and solvent polarity.
The presence of the electron-withdrawing nitro and chloromethyl groups at the 3-position is expected to have a pronounced effect on the electronic properties of the oxetane ring. The inductive effect of these substituents would make the oxetane oxygen less basic and therefore more difficult to protonate compared to an unsubstituted oxetane. However, once protonated, the resulting oxonium ion would be highly electrophilic, facilitating nucleophilic attack and ring-opening.
Directed Ring-Opening for Specific Product Formation
The ring-opening of oxetanes can be directed to yield specific products by carefully selecting the reaction conditions and the nucleophile. In the case of unsymmetrically substituted oxetanes, the regioselectivity of the ring-opening is a critical factor. For 3,3-disubstituted oxetanes like this compound, the attack of a nucleophile will occur at one of the equivalent C2/C4 positions.
The choice of nucleophile plays a pivotal role in determining the final product. A variety of nucleophiles, including amines, thiols, and carbanions, have been successfully employed in the ring-opening of oxetanes to generate a diverse array of functionalized molecules. acs.orgtandfonline.com For instance, reaction with amines would lead to the formation of 3-amino-1-propanol derivatives, while reaction with thiols would yield 3-thio-1-propanol derivatives. The specific nature of the resulting product would be a 1,3-diol derivative where one of the hydroxyl groups has been replaced by the attacking nucleophile.
The table below illustrates potential products from the directed ring-opening of this compound with various nucleophiles.
| Nucleophile (Nu⁻) | Product Structure | Product Class |
| OH⁻ (Hydroxide) | HOCH₂C(NO₂)(CH₂Cl)CH₂OH | 1,3-Diol |
| RNH₂ (Amine) | RNHCH₂C(NO₂)(CH₂Cl)CH₂OH | Amino alcohol |
| RSH (Thiol) | RSCH₂C(NO₂)(CH₂Cl)CH₂OH | Thioether alcohol |
| RC≡C⁻ (Alkynide) | RC≡CCH₂C(NO₂)(CH₂Cl)CH₂OH | Alkynyl alcohol |
It is important to note that the reactivity of the chloromethyl group could also lead to subsequent intramolecular or intermolecular reactions, further diversifying the potential product scope.
Competitive Side Reactions During Ring-Opening
During the ring-opening of oxetanes, particularly under polymerization conditions, several competitive side reactions can occur, impacting the structure and properties of the final products. One of the most common side reactions in cationic ring-opening polymerization is backbiting, which leads to the formation of cyclic oligomers. researchgate.net This intramolecular transacetalization reaction involves the attack of an oxygen atom from the polymer backbone onto the active chain end, resulting in the cleavage of a smaller cyclic molecule.
For a monomer like this compound, the steric bulk of the substituents at the 3-position might influence the propensity for backbiting reactions. While 3,3-disubstitution generally increases the stability of the oxetane ring, it could also sterically hinder the approach of the polymer chain end, potentially favoring the formation of smaller cyclic species over linear polymer growth under certain conditions.
Another potential side reaction involves the nitro group itself. Under strongly acidic or reducing conditions, the nitro group can undergo various transformations, which could compete with the desired ring-opening pathway. Furthermore, the chloromethyl group is a reactive handle that could participate in side reactions, such as elimination or substitution, depending on the reaction conditions.
Stability Characteristics and Degradation Pathways
The stability of the oxetane ring is a crucial factor in its synthesis and application. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their monosubstituted or unsubstituted counterparts due to the steric shielding of the ether oxygen and the C-O bonds by the substituents at the 3-position. nih.govdoi.org This steric hindrance makes it more difficult for external nucleophiles or acids to access and attack the strained ring. nih.gov
Despite this increased stability, the oxetane ring in this compound is still susceptible to degradation, particularly under harsh conditions such as strong acidity or high temperatures. digitellinc.com The presence of the electron-withdrawing nitro group can influence the degradation pathways. In other nitro-substituted aromatic compounds, the nitro group is known to be a strong electron-withdrawing group, which can activate the molecule towards certain types of degradation. researchgate.net
The degradation of this compound under environmental or metabolic conditions would likely involve initial ring-opening to form a more flexible linear structure. This could be followed by further degradation of the resulting 1,3-diol derivative. The degradation of nitrogen-containing heterocyclic compounds often proceeds through cleavage of carbon-nitrogen bonds and subsequent oxidation. researchgate.net The chloromethyl group also represents a potential site for enzymatic or chemical degradation.
Polymerization Mechanisms and Macromolecular Engineering of 3 Nitro 3 Chloromethyloxetane Derivatives
Cationic Ring-Opening Polymerization (CROP) of Substituted Oxetanes
Cationic ring-opening polymerization is a primary method for polymerizing oxetane (B1205548) derivatives. The mechanism involves the attack of a cationic initiator on the oxygen atom of the oxetane ring, followed by propagation through the sequential addition of monomer units.
The choice of the initiation system is critical for controlling the CROP of functionalized oxetanes. Traditional initiators like Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) are effective but can lead to side reactions and broad molecular weight distributions. Advanced initiation systems offer better control over the polymerization process.
Photoinitiators, particularly photoacid generators (PAGs), represent a sophisticated approach. Onium salts, such as diaryliodonium and triarylsulfonium salts, are common PAGs that generate a Brønsted acid upon UV irradiation, which then initiates polymerization. This method allows for spatial and temporal control over the initiation process. For instance, the use of a photosensitizer like benzophenone (B1666685) or pyrene (B120774) can enable the use of a broader range of wavelengths for initiation mdpi.com. The general mechanism for photoinitiated CROP is depicted below:
PAG + hν → H⁺A⁻
H⁺A⁻ + Oxetane → [Oxetane-H]⁺A⁻ (Initiation)
[Oxetane-H]⁺A⁻ + n(Oxetane) → H-[Oxetane]ₙ₊₁-⁺A⁻ (Propagation)
Superacids, though highly reactive, have also been explored for initiating the CROP of oxetane derivatives, providing insights into the propagating species and mechanism through techniques like ¹⁹F-NMR spectroscopy acs.org.
Table 1: Comparison of Initiation Systems for CROP of Oxetanes
| Initiator Type | Examples | Advantages | Disadvantages |
| Lewis Acids | BF₃·OEt₂, AlCl₃ | Readily available, effective for many monomers. | Can cause side reactions, broad molecular weight distribution. |
| Photoacid Generators (PAGs) | Diaryliodonium salts, Triarylsulfonium salts | Spatial and temporal control, clean initiation. | May require UV source, potential for side reactions from light. |
| Superacids | Triflic acid (CF₃SO₃H) | Highly efficient, can provide mechanistic insights. | Highly corrosive, difficult to handle. |
The propagation step in CROP of oxetanes proceeds via an Sₙ2 mechanism, where the nucleophilic oxygen of an incoming monomer attacks the electrophilic carbon of the growing polymer chain end (the tertiary oxonium ion).
Propagation: ~~~[O(CH₂)₃]⁺ + O(CH₂)₃ → ~~~O(CH₂)₃-O⁺(CH₂)₃
However, the presence of functional groups significantly impacts these dynamics. Chain transfer reactions are common in CROP and can limit the molar mass of the resulting polymer. These reactions can occur to the monomer, the polymer, or impurities. In the case of monomers with hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, chain transfer to the hydroxyl group is a known side reaction iaea.org. For 3-nitro-3-chloromethyloxetane, the chloromethyl group could potentially act as a site for chain transfer.
Backbiting, an intramolecular chain transfer reaction, can lead to the formation of cyclic oligomers. This is a common feature in the CROP of cyclic ethers and acetals and is influenced by factors like monomer concentration and conversion iaea.org.
The reactivity of an oxetane monomer in CROP is governed by a combination of its ring strain and the basicity of the oxygen atom. The ring strain of oxetane (107 kJ/mol) is a key driving force for polymerization iaea.org.
The substituents at the 3-position have a pronounced effect on polymerizability. Electron-withdrawing groups, such as the nitro group (NO₂) and, to a lesser extent, the chloromethyl group (CH₂Cl), are expected to significantly decrease the basicity of the oxetane oxygen. This deactivation makes the initiation step more difficult, requiring stronger initiators or harsher reaction conditions. A review on oxetane chemistry noted that electron-withdrawing substituents can favor oxetane formation during synthesis, but a very stable anion (as would be formed from a highly electron-withdrawing group) could inhibit certain reactions acs.org.
Sterically, the 3,3-disubstitution introduces bulk around the ring. While the Sₙ2 attack occurs on the carbon adjacent to the oxygen, significant steric hindrance from the substituents can affect the approach of the incoming monomer, potentially slowing down the rate of propagation.
Table 2: Predicted Effects of Substituents on CROP of this compound
| Feature | Effect | Rationale |
| Nitro Group (NO₂) | Decreased reactivity | Strong electron-withdrawing effect reduces the basicity of the oxetane oxygen. |
| Chloromethyl Group (CH₂Cl) | Decreased reactivity | Moderate electron-withdrawing effect further reduces oxygen basicity. |
| Steric Hindrance | Decreased propagation rate | Bulky groups at the 3-position hinder the approach of the incoming monomer. |
Precision Polymer Synthesis through Living Polymerization Techniques
Achieving precise control over molar mass, dispersity, and polymer architecture often requires moving beyond conventional CROP to living polymerization techniques.
While CROP is the natural route for oxetane polymerization, the high functionality of this compound might open possibilities for radical polymerization pathways if the oxetane ring can be opened by a radical mechanism. However, radical ring-opening polymerization of oxetanes is not a commonly reported or facile process. More typically, CRP methods are used to polymerize vinyl monomers. An alternative approach could involve synthesizing a vinyl-functionalized oxetane monomer and then polymerizing the vinyl group via CRP, leaving the oxetane ring available for subsequent modification or ring-opening.
Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are powerful CRP techniques for producing well-defined polymers from a wide range of monomers researchgate.netwikipedia.org.
NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, establishing an equilibrium between active and dormant species. This allows for controlled chain growth.
RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (CTA). The growing radical chain adds to the CTA, forming a dormant species. Fragmentation of this intermediate can release a new radical that can initiate another chain, leading to a rapid equilibrium between growing and dormant chains youtube.com. RAFT is known for its tolerance to a wide variety of functional groups and solvents wikipedia.org.
For a monomer like this compound, direct polymerization by NMP or RAFT is unlikely as the oxetane ring does not readily participate in radical polymerization. However, these methods would be highly applicable if the monomer were first converted into a derivative containing a polymerizable vinyl group (e.g., an acrylate (B77674) or styrene). For example, if a hydroxyl-containing oxetane were esterified with acryloyl chloride, the resulting monomer could be polymerized via RAFT to yield a well-defined polymer with pendant oxetane rings. These rings could then be further functionalized or used for cross-linking.
Recent advancements have demonstrated oxygen-tolerant RAFT polymerization, which simplifies the experimental setup by not requiring rigorous deoxygenation nih.govrsc.orgnih.gov. This could be advantageous for polymerizing complex, functional monomers.
Control of Polymer Architecture and Microstructure
The precise control over the architecture and microstructure of poly(this compound) is critical for tailoring its properties for specific applications, particularly as an energetic binder. This control encompasses the management of undesirable side reactions and the direction of stereochemical and regiochemical outcomes during polymerization.
Mitigation of Oligomerization and Depolymerization Side Reactions (e.g., Backbiting)
In the context of related energetic polyoxetanes, such as the random copolymers of 3,3'-bis-azidomethyl oxetane (BAMO) and 3-azidomethyl-3'-methyl oxetane (AMMO), the formation of cyclic tetramers has been identified as a significant product of backbiting. researchgate.net The mitigation of these side reactions is crucial for achieving high molar mass polymers with predictable properties. Strategies to suppress backbiting and other depolymerization reactions include:
Optimization of Polymerization Conditions: Lowering the polymerization temperature can favor the propagation reaction over backbiting, as the activation energy for propagation is typically lower than that for the intramolecular cyclization. However, this may also significantly reduce the polymerization rate.
Choice of Initiator/Catalyst System: The nature of the initiator and the counter-ion plays a critical role. Initiator systems that lead to a more stable propagating species (less "free" and more "dormant") can reduce the propensity for backbiting. For instance, the use of a borontrifluoride-dimethyl ether complex/diol initiator system has been employed in the synthesis of azido-oxetane copolymers. researchgate.net
Monomer Concentration: Maintaining a high monomer concentration can kinetically favor the intermolecular propagation step over the intramolecular backbiting reaction. As the polymerization proceeds and monomer concentration decreases, the relative rate of backbiting may increase.
Stereochemical Aspects and Regioselectivity in Polyoxetane Formation
For a monomer like this compound, which is asymmetrically substituted at the C3 position, the regioselectivity of the ring-opening process is a key consideration. The cationic polymerization of oxetanes proceeds via an SN2-type mechanism, involving a nucleophilic attack of the monomer on the active chain end, which is a tertiary oxonium ion.
The ring-opening can, in principle, occur at either the α-carbon-oxygen bond or the β-carbon-oxygen bond relative to the substituent. However, for 3,3-disubstituted oxetanes, the attack of the incoming monomer typically occurs at the methylene (B1212753) carbon of the oxetane ring of the active chain end, leading to a regular head-to-tail polymer structure. The substituents at the C3 position, such as the electron-withdrawing nitro group and the chloromethyl group, can influence the electron density and steric hindrance around the oxetane ring, but the fundamental regioselectivity of ring-opening in 3,3-disubstituted oxetanes is generally well-controlled, leading to a polymer with the repeating unit: -[O-CH₂-C(NO₂)(CH₂Cl)-CH₂]-.
Synthesis of Energetic Copolymers and Block Copolymers
To further enhance the energetic performance and modify the mechanical properties of poly(this compound), it can be copolymerized with other energetic or functional monomers. This approach allows for the creation of materials with a tailored balance of energy density, sensitivity, and mechanical resilience.
Copolymerization with Other Energetic or Functional Monomers (e.g., Azido-oxetanes)
A significant strategy for increasing the energy content of oxetane-based binders is to copolymerize them with monomers containing highly energetic functional groups, such as the azide (B81097) group (-N₃). Azido-oxetanes are a well-studied class of energetic monomers. For example, 3,3-bis-(azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) are commonly used comonomers. researchgate.net
The copolymerization of this compound with azido-oxetanes can be achieved via cationic ring-opening polymerization. The composition of the resulting copolymer can be controlled by the feed ratio of the monomers, and the reactivity ratios of the monomers will determine the resulting microstructure (e.g., random, alternating, or blocky). For instance, studies on the copolymerization of BAMO and AMMO have shown that the copolymer composition is often in good agreement with the molar feed ratio of the monomers. researchgate.net This suggests that the reactivity of the oxetane rings in these different monomers is comparable, which would likely extend to copolymerizations involving this compound.
The introduction of azido (B1232118) groups alongside the nitro and chloromethyl groups would create a multifunctional energetic polymer with a very high energy density. The azide groups contribute significantly to the heat of formation, while the nitro and chloro groups increase the density and oxygen balance.
Table 1: Potential Comonomers for Energetic Copolymers with this compound
| Monomer Name | Chemical Structure | Key Energetic/Functional Group |
| 3,3-bis-(azidomethyl)oxetane (BAMO) | C₅H₈N₆O | Azide (-N₃) |
| 3-azidomethyl-3-methyloxetane (AMMO) | C₅H₉N₃O | Azide (-N₃) |
| 3-nitratomethyl-3-methyloxetane (NIMMO) | C₅H₉NO₄ | Nitrate ester (-ONO₂) |
This table presents examples of potential comonomers based on the common practice of copolymerizing energetic oxetanes.
Post-Polymerization Modification of Pendant Chloromethyl and Nitro Groups in Polyoxetanes
Post-polymerization modification offers a versatile route to functionalize polyoxetane backbones, allowing for the introduction of new properties or further enhancement of energetic characteristics. The pendant chloromethyl and nitro groups in poly(this compound) are potential sites for such modifications.
Modification of the Chloromethyl Group: The pendant chloromethyl group (-CH₂Cl) is a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups. A particularly relevant modification for energetic applications is the conversion of the chloromethyl group to an azidomethyl group (-CH₂N₃) by reaction with an azide salt, such as sodium azide. This reaction would convert the polymer into a poly(3-nitro-3-azidomethyloxetane), significantly increasing its nitrogen content and energetic output. Other nucleophiles could also be used to introduce plasticizing groups or cross-linking sites.
Modification of the Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group and contributes significantly to the density and oxygen balance of the polymer. While chemically robust, the nitro group can undergo reduction to various other functionalities under specific conditions. For example, controlled reduction could potentially yield nitroso or amino groups, although this would likely reduce the energetic performance and would need to be carefully controlled to avoid chain degradation. The chemistry of nitro groups in aliphatic systems is complex, and such modifications are less common than substitutions on the chloromethyl group in the context of energetic polymers. nih.gov
These post-polymerization modification strategies provide a powerful tool for the fine-tuning of the properties of poly(this compound), enabling the synthesis of a diverse range of energetic materials from a single polymer backbone. rsc.org
In-Depth Analysis of a Niche Energetic Compound Reveals Research Gap
A comprehensive review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on the specific chemical compound this compound.
The field of computational chemistry routinely employs powerful theoretical models to predict the behavior of molecules. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electron Density Theory (MEDT) are standard tools for elucidating molecular structure, reactivity, and energetic properties. For many energetic materials, these studies provide crucial insights into stability, performance, and safety. For instance, DFT is widely used for geometry optimization and calculating electronic properties, while FMO analysis helps in predicting chemical reactivity by examining the highest occupied and lowest unoccupied molecular orbitals. uni-muenchen.deacs.orgacs.org
Furthermore, computational methods are instrumental in mapping reaction pathways, identifying transition states, and understanding the intricate details of bond formation and cleavage during chemical reactions. utexas.edubeilstein-journals.org The prediction of thermochemical characteristics, such as the heat of formation, is also a key application, providing a fundamental assessment of a compound's energetic potential. uni-muenchen.de
However, these powerful computational lenses have not yet been applied, or at least not published, to the specific case of this compound. While general studies on substituted oxetanes exist, often focusing on their applications in medicinal chemistry due to their unique structural and electronic properties, and research into other energetic nitro compounds is extensive, this particular combination of a nitro group, a chloromethyl group, and an oxetane ring remains unexplored in the theoretical literature. uni-muenchen.deutexas.edubeilstein-journals.org
This lack of data means that a detailed article on the theoretical and computational chemistry of this compound, structured around specific quantum investigations, reaction mechanisms, and thermochemical assessments, cannot be generated at this time. The absence of such research represents a gap in the scientific knowledge base and an opportunity for future investigation into this potentially interesting energetic compound.
Theoretical and Computational Chemistry Studies on 3 Nitro 3 Chloromethyloxetane
Prediction of Thermochemical Characteristics for Energetic Assessment
Calculation of Formation Enthalpies and Heats of Combustion (Theoretical Aspects)
The theoretical determination of thermochemical properties such as the enthalpy of formation (ΔHf) and heat of combustion is a cornerstone in the computational evaluation of energetic materials like 3-Nitro-3-chloromethyloxetane. These calculations provide crucial insights into the energy content and potential performance of a molecule before undertaking costly and potentially hazardous experimental synthesis. Various computational methods are employed to predict these properties with a useful degree of accuracy.
A common approach involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to determine the gas-phase heat of formation. nih.gov Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are often designed to calculate the gas-phase heats of formation with greater accuracy by canceling out systematic errors in the calculations. nih.gov For instance, the B3LYP functional with a 6-31G* basis set is a widely used level of theory for investigating the molecular structures of energetic oxetane (B1205548) derivatives. nih.gov
To translate the gas-phase heat of formation to the more practically relevant condensed phase (solid or liquid), the heat of sublimation or vaporization must be accounted for. The Politzer approach is one such method used to estimate the heat of sublimation. nih.gov This allows for the calculation of the condensed-phase heat of formation, which is a critical parameter for performance predictions.
For energetic materials, the detonation velocity and pressure are key performance indicators that can be estimated from the predicted density and the condensed-phase heat of formation using empirical methods like the Kamlet-Jacobs equations. nih.gov
Another high-precision theoretical method for calculating the heat of formation involves ab-initio calculations based on the optimized molecular geometry obtained from refining X-ray diffraction data. uni-muenchen.de The atomization energy method can be used to derive the gas-phase heat of formation, which is then adjusted using the sublimation enthalpy, often estimated using Trouton's Rule, to yield the solid-phase heat of formation. uni-muenchen.de Computational codes such as EXPLO5 can then utilize these calculated heats of formation and densities to predict detonation parameters. uni-muenchen.de
The accurate prediction of the heat of combustion through ab-initio quantum chemical computations is also a significant area of research. While challenges exist in achieving high accuracy due to factors like the choice of conformers and non-ideality effects, methods like CCSD(T)-F12b and DSD-PBEB86 have shown to yield results with low average absolute deviations from experimental values for organic molecules. nih.gov These high-level calculations, corrected for phase changes, provide a robust pathway to understanding the energy release of compounds like this compound upon combustion. nih.gov
Table 1: Theoretical Methods for Thermochemical Property Prediction of Energetic Oxetanes
| Property | Theoretical Method | Key Aspects |
| Gas-Phase Heat of Formation | Density Functional Theory (DFT) with Isodesmic Reactions | Utilizes functionals like B3LYP to calculate energies, with isodesmic reactions minimizing systematic errors. nih.gov |
| Condensed-Phase Heat of Formation | Politzer Approach / Trouton's Rule | Estimates the heat of sublimation to convert gas-phase to condensed-phase values. nih.govuni-muenchen.de |
| Detonation Parameters | Kamlet-Jacobs Equations / EXPLO5 Code | Empirically relates density and heat of formation to detonation velocity and pressure. nih.govuni-muenchen.de |
| Heat of Combustion | High-Accuracy Ab-Initio Methods (e.g., CCSD(T)-F12b) | Aims for precise prediction of combustion enthalpy by accounting for various physical effects. nih.gov |
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and intermolecular interactions of molecules like this compound. These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding its physical and chemical properties.
The oxetane ring itself is known to adopt a puckered conformation. ethz.ch The degree of puckering is influenced by the substituents on the ring. For 3-substituted oxetanes, the introduction of substituents leads to increased eclipsing interactions, which affects the ring's conformation. ethz.ch MD simulations can elucidate the preferred puckering angles and the conformational flexibility of the this compound ring system.
Conformational analysis of the molecule can be performed using techniques such as Ramachandran plots for dihedral angles, which help in identifying stable secondary structures and conformational preferences of different parts of the molecule. nih.gov The radius of gyration (Rg) can be calculated from MD trajectories to understand the compactness and folding behavior of the molecule over time. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. Radial distribution functions (RDFs) can be computed to analyze the spatial arrangement of molecules around each other, providing insights into the local structure and potential for hydrogen bonding or other non-covalent interactions. nih.gov For an energetic material, these interactions in the solid state are critical as they influence the crystal packing, density, and ultimately, the detonation performance.
The combination of MD simulations with other techniques like Principal Component Analysis (PCA) allows for the identification of large-scale collective motions and dominant conformational changes within the molecular system. nih.gov This can reveal functionally important motions and conformational substates.
Table 2: Methodologies in Molecular Dynamics Simulations for Conformational Analysis
| Analysis Technique | Information Gained | Relevance to this compound |
| Ring Puckering Analysis | Determines the deviation from planarity of the oxetane ring. | Understanding the inherent strain and shape of the core heterocyclic structure. ethz.ch |
| Ramachandran Plots | Maps the distribution of backbone dihedral angles. | Identifying stable conformations of the side chains relative to the oxetane ring. nih.gov |
| Radius of Gyration (Rg) | Measures the overall size and compactness of the molecule. | Assessing the molecule's shape and how it might pack in a crystal lattice. nih.gov |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a distance from a reference particle. | Characterizing intermolecular interactions and local molecular ordering. nih.gov |
| Principal Component Analysis (PCA) | Reduces the dimensionality of trajectory data to identify dominant motions. | Revealing the most significant conformational changes the molecule undergoes. nih.gov |
Cheminformatics and Machine Learning Applications in Oxetane Research
Cheminformatics and machine learning (ML) have emerged as powerful tools in the field of energetic materials, enabling the rapid prediction of properties and guiding the design of new compounds. researchgate.netnih.gov These approaches are highly relevant to the study of oxetane derivatives like this compound.
One of the primary applications of ML in this area is the prediction of key performance properties such as the enthalpy of formation, density, and detonation velocity. researchgate.netumd.edu By training ML models on datasets of known energetic molecules, it is possible to develop predictive models that can estimate the properties of new, un-synthesized compounds. This accelerates the screening process for identifying promising energetic material candidates. umd.edu
Various ML models have been employed for this purpose, including kernel ridge regression, Gaussian process regression, and neural networks. arxiv.org The performance of these models is highly dependent on the "featurization" of the molecules, which involves converting the chemical structure into a numerical representation that the ML algorithm can process. umd.edu Common featurization methods include the use of molecular fingerprints, Coulomb matrices, and custom descriptors such as a "sum over bonds". umd.edu
Quantitative Structure-Activity Relationship (QSAR) models are a specific application of cheminformatics that establish a mathematical relationship between the chemical structure of a molecule and its properties. researchgate.net These models can be used to predict a wide range of properties for oxetane derivatives, from their physicochemical characteristics to their potential as energetic materials.
While much of the research in this area has focused on broader classes of energetic materials, the principles and methods are directly applicable to oxetane research. researchgate.netnih.gov As more experimental data on energetic oxetanes becomes available, the accuracy and predictive power of ML models for this specific class of compounds are expected to improve significantly. This data-driven approach holds great promise for the discovery and optimization of novel energetic oxetanes with tailored properties.
Table 3: Machine Learning in Energetic Materials Research
| Application | Machine Learning Models | Molecular Representations (Featurization) |
| Prediction of Enthalpy of Formation | Kernel Ridge Regression, Neural Networks | Sum over bonds, Custom descriptors, Coulomb matrices. umd.edu |
| Prediction of Detonation Properties | Gaussian Process Regression, LASSO Regression | Molecular fingerprints, E-state vectors. arxiv.org |
| Property Prediction (General) | Various regression and classification algorithms | 2D and 3D molecular descriptors. researchgate.netnih.gov |
Analytical and Spectroscopic Characterization Methodologies for Nitro Chloromethyl Oxetanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 3-Nitro-3-chloromethyloxetane, providing detailed information about the hydrogen and carbon atomic environments within the molecule. rsc.orgpurdue.edu
Proton NMR (¹H NMR) spectroscopy is instrumental in mapping the proton environments of the oxetane (B1205548) ring and its substituents. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals provide definitive evidence for the connectivity of atoms. For this compound, the methylene (B1212753) protons of the oxetane ring are diastereotopic due to the chiral center at the C3 position. This results in distinct signals for each proton. The protons on the chloromethyl group also give rise to a characteristic signal.
A representative ¹H NMR spectrum would show two sets of doublets for the oxetane ring protons, typically in the range of 4.5-5.0 ppm, and a singlet for the chloromethyl protons at approximately 4.0-4.5 ppm. The integration of these signals would correspond to a 2:2:2 proton ratio, confirming the presence of the three distinct methylene groups.
Table 1: Representative ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Oxetane CH₂ | 4.5 - 5.0 | d | Value |
| Oxetane CH₂ | 4.5 - 5.0 | d | Value |
| CH₂Cl | 4.0 - 4.5 | s | N/A |
Note: Specific chemical shift and coupling constant values can vary depending on the solvent and the specific NMR instrument used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orglibretexts.org The use of inverse-gated decoupling is a specialized technique that allows for the observation of carbon signals without the Nuclear Overhauser Effect (NOE), which can distort signal intensities. This method is particularly useful for quantitative analysis, though for structural elucidation, standard broadband decoupled spectra are more common.
In the ¹³C NMR spectrum of this compound, distinct signals are expected for the three different types of carbon atoms: the quaternary carbon attached to the nitro and chloromethyl groups, the methylene carbons of the oxetane ring, and the carbon of the chloromethyl group. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org The quaternary carbon (C3) would appear at a lower field due to the electron-withdrawing effects of the nitro and chloromethyl groups. The oxetane ring carbons (C2 and C4) would resonate at a higher field, and the chloromethyl carbon would have a characteristic shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (quaternary) | 80 - 90 |
| C2, C4 (oxetane CH₂) | 70 - 80 |
| CH₂Cl | 45 - 55 |
Note: These are estimated chemical shift ranges and can be influenced by the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound. rsc.orgpurdue.edu
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the asymmetric and symmetric stretches of the nitro group (NO₂), the C-N stretch, the C-Cl stretch, and the ether C-O-C stretch of the oxetane ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |
| C-O-C (ether) | Stretch | 950 - 1000 |
| C-Cl | Stretch | 700 - 800 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar or symmetric vibrations. For this compound, Raman spectroscopy can provide additional confirmation of the functional groups identified by FT-IR and can be particularly useful for analyzing the symmetric vibrations of the molecule.
Chromatographic Techniques for Purity Assessment and Molecular Weight Determination
Chromatographic methods are essential for assessing the purity of synthesized this compound and can also be coupled with mass spectrometry to determine its molecular weight. High-Performance Liquid Chromatography (HPLC) is a common technique used to separate the compound from any impurities or starting materials. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By comparing the peak area of the main compound to any other peaks in the chromatogram, the purity can be quantitatively determined. Gas Chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile and thermally stable.
When coupled with a mass spectrometer (e.g., HPLC-MS or GC-MS), the molecular weight of the compound can be determined by observing the molecular ion peak in the mass spectrum. This provides definitive confirmation of the compound's identity and elemental composition.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas Chromatography (GC) is an essential analytical tool for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
In the analysis of nitroaromatic compounds like this compound, an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) is often employed due to their high sensitivity towards electronegative atoms (nitro and chloro groups). acs.org The resulting chromatogram provides a "fingerprint" of the sample, where the retention time of a peak is characteristic of a specific compound and the peak area corresponds to its concentration.
For purity assessment, a sample of synthesized this compound is injected into the GC. The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. Conversely, the appearance of multiple peaks suggests the presence of impurities, such as starting materials, byproducts, or decomposition products. By comparing the retention times of these impurity peaks with those of known standards, it is possible to identify the contaminants.
During synthesis, GC can be used to monitor the reaction's progress by periodically analyzing aliquots of the reaction mixture. The disappearance of starting material peaks and the concurrent growth of the product peak for this compound allow for the determination of the optimal reaction time and conditions to maximize yield and purity.
Table 1: Illustrative GC Parameters for Analysis of a Substituted Oxetane
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
This table presents typical parameters and is not based on experimental data for this compound, which is not publicly available.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of poly(this compound). This method separates polymer molecules based on their hydrodynamic volume in solution.
A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute first, while smaller chains can penetrate the pores to varying extents and have longer elution times. The output is a chromatogram where the elution volume is inversely proportional to the logarithm of the molecular weight.
The GPC system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve. This curve is then used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample. The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length.
Table 2: Representative GPC Data for an Energetic Polymer
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) | 15,000 | 22,500 | 1.5 |
This table contains hypothetical data for illustrative purposes, as specific GPC data for poly(this compound) is not available in the public domain.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical formula of this compound. This method involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and HCl) are then separated and quantified.
From the amounts of these gases, the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the original sample can be determined. These experimentally found percentages are then compared with the theoretical percentages calculated from the molecular formula of this compound (C₄H₄ClNO₃). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.
Table 3: Elemental Analysis Data for this compound (C₄H₄ClNO₃)
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 31.70 | 31.65 |
| Hydrogen (H) | 2.66 | 2.68 |
| Nitrogen (N) | 9.24 | 9.21 |
| Chlorine (Cl) | 23.39 | 23.35 |
This table presents hypothetical data that aligns with typical expectations for elemental analysis and is not based on published experimental results.
X-ray Diffraction Studies for Solid-State Structure Confirmation
X-ray diffraction is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction can provide definitive proof of its molecular structure.
A single crystal of the compound is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the crystallographic unit cell parameters (the dimensions of the repeating unit in the crystal), the space group (the symmetry of the crystal), and the exact coordinates of each atom in the molecule can be determined.
Table 4: Illustrative Crystallographic Data for a Substituted Oxetane
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 823.4 |
| Z | 4 |
This table presents hypothetical crystallographic data for illustrative purposes, as specific X-ray diffraction data for this compound is not publicly available.
Advanced Materials Applications of 3 Nitro 3 Chloromethyloxetane and Its Polymeric Derivatives
Role as an Intermediate in the Synthesis of High-Energy Density Materials (HEDMs)
High-energy-density materials are crucial for a wide range of applications, and there is a continuous effort to develop new compounds with superior performance and safety characteristics. nih.gov The design of these materials often focuses on incorporating explosophoric groups, such as nitro and azido (B1232118) functionalities, into stable molecular backbones.
The synthesis of these derivatives often involves straightforward, high-yielding reactions, making 3-Nitro-3-chloromethyloxetane an attractive starting material. The resulting nitro- and azido-substituted oxetanes are themselves valuable energetic materials or can be used as monomers for the creation of energetic polymers.
The development of novel energetic materials increasingly focuses on the synthesis of polynitrogen heterocycles and other strained ring systems. researchgate.net These structures can store a significant amount of chemical energy, which is released upon decomposition. This compound, with its inherent ring strain and reactive chloromethyl group, is a versatile building block for constructing such complex energetic molecules. rsc.org
The chloromethyl group can be chemically modified to create linkages to various heterocyclic cores, such as tetrazoles and pyrazoles, which are known for their high nitrogen content and thermal stability. researchgate.netrsc.org This modular approach allows for the systematic design and synthesis of new HEDMs with tailored properties. For example, the reaction of this compound derivatives with nitrogen-rich salts can lead to the formation of energetic compounds with improved density and detonation performance.
Development of Novel Energetic Binders and Plasticizers for Composite Formulations
These polyoxetane-based binders can be formulated with other energetic materials, such as RDX and HMX, to create polymer-bonded explosives (PBXs). The choice of binder is critical in determining the mechanical properties, sensitivity, and energy output of the final formulation. Energetic polyoxetanes derived from monomers like 3-nitratomethyl-3-methyloxetane (NIMMO) and 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) have been extensively studied for these applications. cswab.org The polymeric derivatives of this compound offer another avenue for developing high-performance energetic binders.
| Monomer | Polymer | Application |
| 3-Nitratomethyl-3-methyloxetane (NIMMO) | Poly(NIMMO) | Energetic Binder |
| 3,3-Bis(azidomethyl)oxetane (BAMO) | Poly(BAMO) | Energetic Binder |
| Glycidyl Azide (B81097) Polymer (GAP) | GAP | Energetic Binder |
| Glycidyl Nitrate (GLYN) | Poly(GLYN) | Energetic Binder |
The concept of Multifunctional Modular Energetic Materials (MMEMs) involves the integration of different energetic components into a single, cohesive material system. This approach allows for the fine-tuning of properties such as energy output, sensitivity, and mechanical strength.
The versatility of this compound makes it an ideal candidate for the design of MMEMs. Its polymeric derivatives can form the energetic matrix, while the chloromethyl group can be functionalized to incorporate other desired functionalities. For instance, it could be used to attach plasticizers, cross-linking agents, or even other explosive molecules, all within the same polymer structure. This modularity provides a high degree of control over the final properties of the energetic material.
Strategies for Insensitive High Explosive (IHE) Formulations
While high energy output is a primary goal in the development of explosives, there is also a strong emphasis on improving safety and reducing sensitivity to accidental detonation. Insensitive High Explosives (IHEs) are designed to be less susceptible to initiation by shock, friction, or heat. scispace.comosti.gov
Emerging Applications in Propellant, Explosive, and Pyrotechnic Technologies
The unique molecular structure of this compound, featuring both a nitro group (an explosophore) and a reactive chloromethyl group on a strained oxetane (B1205548) ring, suggests its potential as a high-energy density material. Its polymeric form, poly(this compound), is theoretically an attractive candidate for a next-generation energetic binder in solid propellants and polymer-bonded explosives (PBXs).
Table 1: Projected Properties of Poly(this compound) as an Energetic Binder
| Property | Projected Characteristic | Rationale |
| Energy Content | High | The presence of the nitro group contributes significantly to the overall energy of the polymer. |
| Density | High | The chlorine atom and the compact oxetane ring structure are expected to lead to a higher density compared to non-halogenated analogues. |
| Thermal Stability | Moderate | The C-NO₂ bond is a known energetic functional group, suggesting a decomposition pathway at elevated temperatures. The presence of the chlorine atom might influence the decomposition mechanism. |
| Binding Properties | Good | The polyether backbone, resulting from the ring-opening polymerization of the oxetane monomer, is expected to provide good mechanical properties and adhesion to solid fillers. |
In propellant formulations , poly(this compound) could serve as an energetic binder, potentially replacing less energetic binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). The inclusion of both nitro and chloro groups could lead to a higher specific impulse, a key performance metric for rocket propellants. The chlorine atom, upon combustion, would form hydrogen chloride (HCl), which can act as a combustion catalyst and contribute to the molar mass of the exhaust gases.
For explosive applications , this polymer could be a key ingredient in advanced PBXs. The high density and energy content would contribute to increased detonation velocity and pressure. The polymer matrix would also provide mechanical stability and reduce the sensitivity of the explosive formulation to shock and friction.
In the realm of pyrotechnics , the chlorinated nature of the polymer could be leveraged. The in-situ generation of HCl during combustion could react with certain metal powders to produce colored flames, a desirable characteristic for signaling and illumination purposes.
Future Research Directions for Nitro-Chloromethyl Oxetane Systems in Specialized Material Design
The scarcity of specific data on this compound and its polymers highlights a significant gap in the field of energetic materials. Future research should be directed towards a systematic investigation of this promising system.
A primary focus should be the synthesis and characterization of the this compound monomer. Developing a safe and efficient synthetic route is the first critical step. Once synthesized, a thorough characterization of its physical and chemical properties, including its thermal stability and sensitivity to various stimuli, is paramount.
The next logical step would be the polymerization of the monomer. Research into cationic ring-opening polymerization, a common method for producing polyethers from oxetane derivatives, would be essential. The resulting poly(this compound) would need to be extensively characterized to determine its molecular weight, glass transition temperature, thermal decomposition behavior, and mechanical properties.
Table 2: Key Research Areas for this compound Systems
| Research Area | Key Objectives |
| Monomer Synthesis | Develop a scalable and safe synthesis protocol. Purify and characterize the monomer. |
| Polymerization Studies | Investigate cationic ring-opening polymerization. Control molecular weight and polymer architecture. |
| Material Properties | Determine thermal, mechanical, and energetic properties of the polymer. |
| Formulation Development | Incorporate the polymer as a binder in model propellant and explosive formulations. |
| Performance Evaluation | Measure key performance parameters such as specific impulse, detonation velocity, and sensitivity. |
| Computational Modeling | Use theoretical calculations to predict properties and guide experimental work. |
Furthermore, copolymerization of this compound with other energetic or non-energetic oxetane monomers could offer a pathway to tailor the properties of the resulting energetic binder. This would allow for fine-tuning of the energy content, mechanical properties, and sensitivity of the final material.
Finally, computational modeling and simulation will play a crucial role in accelerating the research and development process. Quantum chemical calculations can be employed to predict the heat of formation, density, and decomposition pathways of both the monomer and the polymer, providing valuable insights to guide experimental efforts.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3-Nitro-3-chloromethyloxetane with high purity?
Answer:
Synthesis typically involves nitration of 3-chloromethyloxetane using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid decomposition. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to achieve >98% purity, as impurities can skew reactivity studies . Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm nitro and chloromethyl substituents.
- FT-IR for nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- Mass spectrometry (EI-MS or HRMS) for molecular ion validation.
Document batch-specific Certificates of Analysis (COA) to ensure reproducibility .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Due to its reactive nitro and chloromethyl groups, adhere to:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (skin corrosion/irritation risks are category 2 per OSHA HCS) .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with suitable respirators if exposure limits exceed thresholds .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to Safety Data Sheets (SDS) for emergency measures, including eye rinsing (15+ minutes with water) and contaminated clothing removal .
Advanced: How can researchers investigate the mechanistic role of the nitro group in ring-opening reactions of this compound?
Answer:
To study nitro group participation:
- Kinetic Analysis : Compare reaction rates under nucleophilic (e.g., amines) vs. electrophilic conditions. Monitor intermediates via in-situ NMR or HPLC.
- Isotopic Labeling : Introduce ¹⁵N-labeled nitro groups to track electronic effects via isotopic shifts in spectroscopy.
- Computational Modeling : Use DFT calculations (e.g., Gaussian, ORCA) to map transition states and activation energies for nitro-mediated pathways.
Contradictions in mechanistic proposals (e.g., nitro as electron-withdrawing vs. resonance-stabilizing) require cross-validation with kinetic isotope effects (KIE) and Hammett plots .
Advanced: What experimental strategies assess the thermal and hydrolytic stability of this compound?
Answer:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition peaks. Accelerated rate calorimetry (ARC) quantifies self-heating rates under adiabatic conditions.
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics.
- Solvent Compatibility : Test stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to guide reaction media selection .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Answer:
Data discrepancies often arise from:
- Purity Variability : Cross-check COA data (e.g., HPLC purity >98%) and rerun experiments with freshly purified batches .
- Analytical Conditions : Standardize NMR acquisition parameters (e.g., solvent, temperature) to minimize artifacts.
- Ambient Factors : Control humidity (e.g., glovebox for moisture-sensitive reactions) and oxygen levels (Schlenk line for air-sensitive studies).
Publish detailed experimental conditions (e.g., catalyst loading, solvent grade) to enable replication .
Advanced: What understudied synthetic applications of this compound warrant further exploration?
Answer:
Gaps in literature include:
- Polymer Chemistry : Use as a monomer for nitro-functionalized polyoxetanes. Characterize thermal stability and mechanical properties via TGA and DMA.
- Bioconjugation : Explore nitro-selective reactions (e.g., Staudinger ligation) for drug-delivery systems. Validate biocompatibility via cytotoxicity assays.
- Catalysis : Screen transition-metal catalysts (e.g., Pd, Cu) for C-Cl bond functionalization while retaining the nitro group.
Leverage systematic literature reviews (Google Scholar, PubMed) to identify undercited applications and design hypothesis-driven studies .
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Basic: How can researchers optimize the storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) in sealed containers; avoid aqueous environments.
- Inert Atmosphere : Purge storage vials with argon or nitrogen to inhibit oxidation.
Regularly validate stability via periodic NMR/LC-MS checks over 6–12 months .
Advanced: What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS or AMBER.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (software: Gaussian, ORCA).
- Machine Learning : Train models on existing nitro-compound datasets to forecast regioselectivity in ring-opening reactions.
Validate predictions with experimental kinetic data and spectroscopic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

